![molecular formula C23H19N3O3 B1387399 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid CAS No. 1171142-83-8](/img/structure/B1387399.png)
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid, also known as ACMICA, is an organic compound with a wide range of applications in the fields of medicine and biotechnology. This compound is a derivative of indole, a heterocyclic aromatic compound found in nature, and is used as a building block for the synthesis of a variety of compounds with various biological activities. ACMICA is also widely used in the synthesis of drugs and other compounds used in research and development.
Mécanisme D'action
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid is a versatile building block used in the synthesis of a variety of compounds with various biological activities. Its mechanism of action is dependent on the compound it is used to synthesize. For example, the antifungal drug fluconazole works by inhibiting the growth of fungi by blocking the production of ergosterol, an essential component of fungal cell membranes. The anti-cancer drug erlotinib works by inhibiting the activity of the epidermal growth factor receptor (EGFR), which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid depend on the compound it is used to synthesize. For example, the antifungal drug fluconazole has been shown to have antifungal activity and can be used to treat a variety of fungal infections. The anti-cancer drug erlotinib has been shown to have anti-cancer activity and can be used to treat a variety of cancers, including non-small cell lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a versatile building block that can be used to synthesize a variety of compounds with various biological activities. It is also relatively stable and can be stored for long periods of time without degrading. However, it is also toxic and should be handled with care. In addition, it is not soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
The potential future directions of 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid are numerous. One potential future direction is the development of new compounds based on 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid for therapeutic applications. For example, 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid can be used to synthesize compounds with potential anti-cancer activity, such as erlotinib. Another potential future direction is the development of new compounds based on 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid for the treatment of infectious diseases. For example, 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid can be used to synthesize compounds with potential antibacterial activity, such as fluconazole. Additionally, 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid could be used in the synthesis of compounds with potential anti-inflammatory activity, such as ibuprofen. Finally, 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid could be used in the synthesis of compounds with potential neuroprotective activity, such as memantine.
Applications De Recherche Scientifique
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid is widely used in scientific research as a building block for the synthesis of a variety of compounds with various biological activities. It has been used in the synthesis of drugs, such as the antifungal drug fluconazole, as well as other compounds used in research and development. 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid has also been used in the synthesis of compounds with potential therapeutic applications, such as the anti-cancer drug erlotinib.
Propriétés
IUPAC Name |
5-methyl-3-phenyl-7-(phenylcarbamoylamino)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-14-12-17-19(15-8-4-2-5-9-15)21(22(27)28)26-20(17)18(13-14)25-23(29)24-16-10-6-3-7-11-16/h2-13,26H,1H3,(H,27,28)(H2,24,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUQSORQUYQHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)NC(=O)NC3=CC=CC=C3)NC(=C2C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



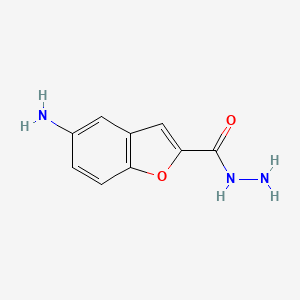
![[4-(Isopropylsulfonyl)phenyl]acetic acid](/img/structure/B1387322.png)

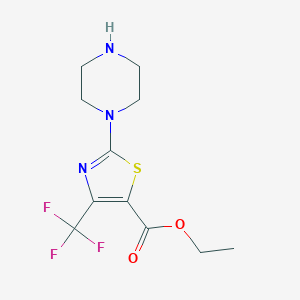

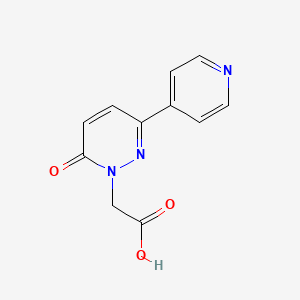

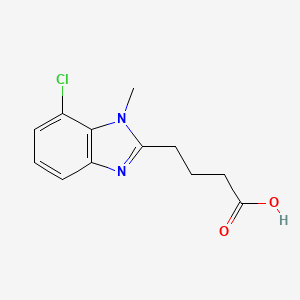

![N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide](/img/structure/B1387334.png)

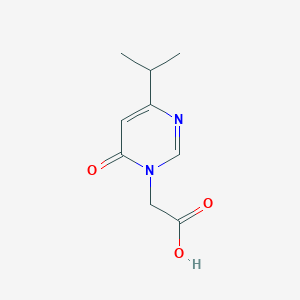
![3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1387338.png)
![2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1387339.png)